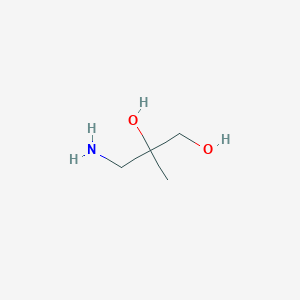
3-Amino-2-methylpropane-1,2-diol
Overview
Description
3-Amino-2-methylpropane-1,2-diol is a chemical compound with the CAS Number: 107903-33-3 . It has a molecular weight of 105.14 and is typically in oil form .
Molecular Structure Analysis
The molecular formula of this compound is C4H11NO2 . The InChI code is 1S/C4H11NO2/c1-4(5,2-6)3-7/h6-7H,2-3,5H2,1H3 .Physical and Chemical Properties Analysis
This compound is typically in oil form . It has a melting point of 35-36 degrees Celsius .Scientific Research Applications
Biofuel Production
3-Amino-2-methylpropane-1,2-diol, structurally related to 2-methylpropan-1-ol (isobutanol), shows promise in the field of biofuel production. Research has demonstrated the conversion of glucose to isobutanol utilizing a modified amino acid pathway in recombinant organisms. Innovations in engineering enzymes like ketol-acid reductoisomerase and alcohol dehydrogenase have enabled anaerobic production of isobutanol, overcoming previous limitations tied to aerobic conditions. This breakthrough addresses the imbalance in cofactor utilization (NADPH vs. NADH) and is pivotal for the economic viability of biofuel production, marking a significant step towards commercialization of next-generation biofuels (Bastian et al., 2011).
Medicinal Chemistry
In medicinal chemistry, derivatives of 2-amino-2-methylpropane-1,3-diol have been synthesized and evaluated for their immunosuppressive activity. One notable compound, FTY720, demonstrated significant immunosuppressive effects, indicating potential as a drug for organ transplantation (Kiuchi et al., 2000).
Anticancer Properties
The compound 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol has been studied for its anticancer properties. Through experimental characterization and computational methods, its structural, spectroscopic properties and interaction with biological targets have been explored. The compound showed anti-cancer activity against human breast cancer cell line MCF-7 and prostate cancer cell line PC-3, demonstrating the potential for therapeutic applications (Pavitha et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various biological targets, such as enzymes, to exert their effects .
Mode of Action
It’s known that similar compounds can act as buffers, maintaining the ph within a certain range, which is crucial for many biological processes .
Biochemical Pathways
Similar compounds have been used in the synthesis of functional cyclic carbonate monomers , and in the metabolism of alcohol .
Pharmacokinetics
It’s known that similar compounds can be soluble in water , which can influence their bioavailability.
Result of Action
Similar compounds have been used as buffers in biochemical assays, which can influence the activity of enzymes such as alkaline phosphatase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-2-methylpropane-1,2-diol . For instance, its solubility can be influenced by the pH of the environment . Additionally, its stability can be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
3-Amino-2-methylpropane-1,2-diol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It is known to act as a buffer in enzymatic reactions, maintaining the pH levels necessary for optimal enzyme activity. This compound interacts with enzymes such as alkaline phosphatase, where it serves as a reaction buffer, stabilizing the enzyme’s activity in basic pH conditions . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, its buffering capacity can affect the phosphorylation states of proteins, thereby altering signal transduction pathways. Furthermore, this compound impacts gene expression by stabilizing the pH environment, which is critical for the activity of transcription factors and RNA polymerases . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the rates of metabolic reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with alkaline phosphatase involves binding to the enzyme’s active site, stabilizing its conformation and enhancing its catalytic efficiency . Additionally, this compound can influence gene expression by affecting the binding of transcription factors to DNA, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to a decrease in its buffering capacity and effectiveness in biochemical assays . Long-term studies have shown that its impact on cellular function can diminish as the compound degrades, highlighting the importance of proper storage and handling.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can enhance enzymatic activity and stabilize cellular processes. At higher doses, it may exhibit toxic effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as transaminases and dehydrogenases, influencing the flux of metabolites through these pathways. This compound can affect the levels of key metabolites, thereby modulating metabolic flux and overall cellular metabolism . Its role in these pathways underscores its importance in maintaining metabolic balance within cells.
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. Binding proteins may facilitate its transport, ensuring its proper localization and accumulation where it is needed . This distribution is crucial for its function in biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is often found in the cytoplasm, where it participates in metabolic reactions and enzyme regulation. Additionally, it may be localized to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism . Targeting signals and post-translational modifications may direct this compound to these compartments, ensuring its effective participation in cellular processes.
Properties
IUPAC Name |
3-amino-2-methylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-4(7,2-5)3-6/h6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBRXOSWNUVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107903-33-3 | |
| Record name | 3-amino-2-methylpropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


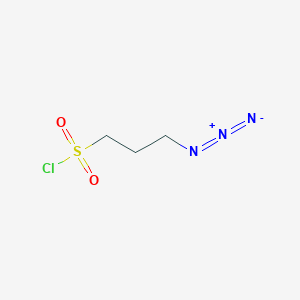
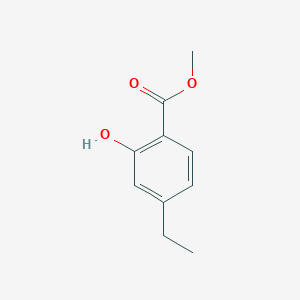

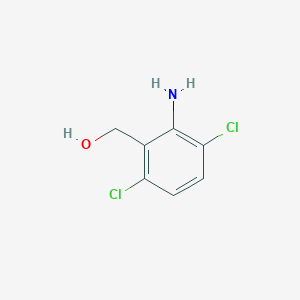


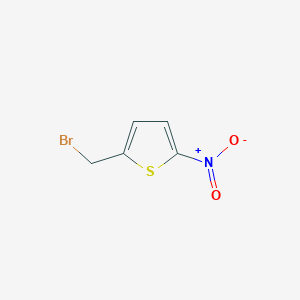
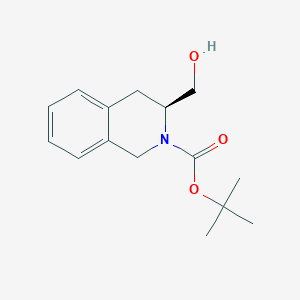
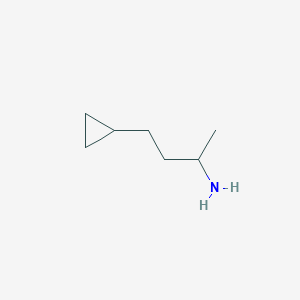

![Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate](/img/structure/B1524005.png)
![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)


